Lithium(1+)1-chloropyrrolo[1,2-a]pyrazine-7-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Lithium(1+)1-chloropyrrolo[1,2-a]pyrazine-7-carboxylate: is a compound that belongs to the class of pyrrolopyrazine derivatives. The structure of this compound includes a pyrrole ring and a pyrazine ring, making it a nitrogen-containing heterocyclic compound .
Preparation Methods
The synthesis of pyrrolopyrazine derivatives, including Lithium(1+)1-chloropyrrolo[1,2-a]pyrazine-7-carboxylate, can be achieved through various methods. Some common synthetic routes include cyclization, ring annulation, cycloaddition, and direct C-H arylation . For instance, one-pot cascade reactions and metal-free reactions have been developed for the synthesis of trisubstituted pyrrolopyrazines . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production.
Chemical Reactions Analysis
Lithium(1+)1-chloropyrrolo[1,2-a]pyrazine-7-carboxylate can undergo various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents and conditions used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield oxidized derivatives, while substitution reactions may result in the replacement of specific functional groups .
Scientific Research Applications
This compound has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology and medicine, pyrrolopyrazine derivatives have shown antimicrobial, anti-inflammatory, antiviral, antifungal, antioxidant, antitumor, and kinase inhibitory activities . These properties make Lithium(1+)1-chloropyrrolo[1,2-a]pyrazine-7-carboxylate a valuable compound for drug discovery and development. In industry, it may be used in the production of organic materials and natural products .
Mechanism of Action
The mechanism of action of Lithium(1+)1-chloropyrrolo[1,2-a]pyrazine-7-carboxylate involves its interaction with specific molecular targets and pathways. For instance, pyrrolopyrazine derivatives have been shown to inhibit kinase activity, which is crucial for cell signaling and regulation . The compound’s structure allows it to interact with various enzymes and receptors, leading to its diverse biological activities. the exact molecular targets and pathways involved in its mechanism of action are still under investigation .
Comparison with Similar Compounds
Lithium(1+)1-chloropyrrolo[1,2-a]pyrazine-7-carboxylate can be compared with other pyrrolopyrazine derivatives, such as 5H-pyrrolo[2,3-b]pyrazine derivatives. While both classes of compounds exhibit biological activities, 5H-pyrrolo[2,3-b]pyrazine derivatives have shown more activity on kinase inhibition . Other similar compounds include pyrazinecarboxylates and pyrazinedicarboxylates, which also possess antimicrobial and antifungal properties
Properties
Molecular Formula |
C8H4ClLiN2O2 |
---|---|
Molecular Weight |
202.5 g/mol |
IUPAC Name |
lithium;1-chloropyrrolo[1,2-a]pyrazine-7-carboxylate |
InChI |
InChI=1S/C8H5ClN2O2.Li/c9-7-6-3-5(8(12)13)4-11(6)2-1-10-7;/h1-4H,(H,12,13);/q;+1/p-1 |
InChI Key |
ORBBSOBUZBVXTR-UHFFFAOYSA-M |
Canonical SMILES |
[Li+].C1=CN2C=C(C=C2C(=N1)Cl)C(=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.